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Compound of Interest

Compound Name: But-3-EN-2-amine

Cat. No.: B3051532

An In-depth Technical Guide to the Synthesis and Characterization of But-3-en-2-amine

Introduction

But-3-en-2-amine, also known as 1-methylallylamine, is a chiral primary amine with
applications in organic synthesis. Its structure, featuring both a stereocenter and a vinyl group,
makes it a valuable building block for the synthesis of more complex molecules, particularly in
the development of pharmaceutical agents and agrochemicals. More than 80% of all drugs and
drug candidates contain an amine functional group, many of which are chiral and can be
challenging to prepare.[1] This guide provides a detailed overview of the synthesis and
characterization of but-3-en-2-amine, tailored for researchers, scientists, and professionals in
drug development.

Physicochemical Properties

A summary of the key physicochemical properties of but-3-en-2-amine is presented below.
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Property Value Reference
IUPAC Name but-3-en-2-amine [2]
Molecular Formula CaHsN [2]
Molecular Weight 71.12 g/mol [2]
CAS Number 34375-90-1 [2]
Canonical SMILES CC(C=C)N [2]
InChiKey JDCBWJCUHSVVMN- 2]

UHFFFAOYSA-N

Synthesis of But-3-en-2-amine

The synthesis of but-3-en-2-amine can be achieved through various methods. A common and
direct approach is the reductive amination of but-3-en-2-one (methyl vinyl ketone). For the
preparation of enantiomerically enriched but-3-en-2-amine, asymmetric synthesis methods are
employed, with the use of chiral auxiliaries like tert-butanesulfinamide (tBS) being a prominent
and reliable strategy.[3][4]

Method 1: Reductive Amination (Racemic Synthesis)

Reductive amination involves the reaction of a ketone (but-3-en-2-one) with ammonia to form
an intermediate imine, which is then reduced in situ to the corresponding amine.

Reaction Scheme: But-3-en-2-one + NHs + [Reducing Agent] — (+)-But-3-en-2-amine

Method 2: Asymmetric Synthesis via tert-
Butanesulfinamide
The use of tert-butanesulfinamide as a chiral auxiliary provides a robust method for the

asymmetric synthesis of amines.[1][3][4] The general process involves three main steps:

o Condensation: Reaction of the ketone (but-3-en-2-one) with enantiopure tert-
butanesulfinamide to form a chiral N-sulfinylimine.
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Diastereoselective Reduction: Reduction of the C=N bond of the sulfinylimine using a
hydride reducing agent. The stereocenter on the sulfinamide directs the hydride attack,
leading to a high diastereomeric excess.

Deprotection: Cleavage of the N-sulfinyl group with a strong acid to yield the
enantiomerically enriched primary amine.

Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-But-3-en-2-

amine

This protocol is adapted from the general methodology for asymmetric amine synthesis using

tert-butanesulfinamide.[3][4]

Step 1: Condensation to form N-sulfinylimine

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (3 M), add but-3-en-2-
one (1.2 eq).

Add a dehydrating agent, such as Ti(OEt)a (1.5 eq).

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS
until the starting materials are consumed.

Upon completion, quench the reaction by carefully adding brine.
Filter the mixture through a pad of Celite to remove titanium salts.
Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure to yield the crude N-sulfinylimine. Purify by column
chromatography if necessary.

Step 2: Diastereoselective Reduction
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o Dissolve the purified N-sulfinylimine from the previous step in anhydrous THF (0.1 M) under
an inert atmosphere (N2 or Ar).

e Cool the solution to -78 °C in a dry ice/acetone bath.

e Add a solution of L-Selectride® (1 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining
the internal temperature below -70 °C.

 Stir the reaction at -78 °C for 3-6 hours, monitoring for completion by TLC.
e Quench the reaction by the slow addition of methanol, followed by saturated aqueous NHa4Cl.
 Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOas, and concentrate

in vacuo.
Step 3: Deprotection of the Sulfinyl Group
¢ Dissolve the crude product from the reduction step in methanol (0.5 M).
e Add a solution of HCl in 1,4-dioxane (4 M, 3.0 eq) and stir at room temperature for 1 hour.
o Concentrate the mixture under reduced pressure.
o Dissolve the residue in diethyl ether and concentrate again to remove excess HCI.

e The resulting solid is the hydrochloride salt of (S)-but-3-en-2-amine. To obtain the free
amine, dissolve the salt in water, basify with NaOH (2 M) to pH > 12, and extract with diethyl
ether (3x).

» Dry the combined organic layers over anhydrous K2COs, filter, and carefully concentrate to
yield the final product.

Protocol 2: General Characterization Workflow

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Prepare a sample by dissolving ~5-10 mg of but-3-en-2-amine in 0.6 mL of deuterated
chloroform (CDCIs).

o Acquire *H NMR and 3C NMR spectra on a 400 MHz or higher field spectrometer.
« Infrared (IR) Spectroscopy:

o Obtain the IR spectrum using a neat liquid sample on a KBr plate or using an ATR-FTIR
spectrometer.

o Scan in the range of 4000-400 cm™1.
e Mass Spectrometry (MS):

o Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o Analyze using an electrospray ionization (ESI) or electron ionization (El) mass
spectrometer to determine the molecular weight and fragmentation pattern.

Characterization Data

The following tables summarize typical spectroscopic data for but-3-en-2-amine. Actual values
may vary slightly depending on the instrumentation and conditions.

H NMR Spectroscopic Data (400 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.80 ddd 1H -CH=CH:z
~5.10 d 1H -CH=CHz(trans)
~5.00 d 1H -CH=CH2(cis)
~3.40 m 1H -CH(NH>)
~1.40 s (br) 2H -NH2
~1.15 d 3H -CHs
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3C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6, ppm) Assignment
~142.0 -CH=CH:z
~113.5 -CH=CH:
~50.0 -CH(NH-)
~23.0 -CHs

Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Assignment

~3380-3300 N-H stretch (primary amine)

~3080 =C-H stretch (alkene)

~2970-2850 C-H stretch (alkane)

~1640 C=C stretch (alkene)

~1590 N-H bend (scissoring)

~990, ~915 =C-H bend (out-of-plane)
Visualizations

The following diagrams illustrate the synthesis workflow and the asymmetric synthesis

pathway.
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Caption: General experimental workflow for the synthesis and characterization of but-3-en-2-
amine.
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Caption: Reaction pathway for the asymmetric synthesis of (S)-but-3-en-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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